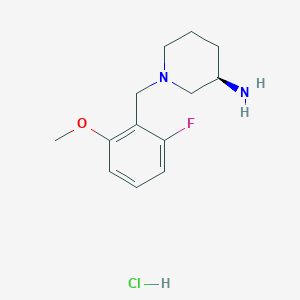

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride

Description

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride is a chiral piperidine derivative featuring a 2-fluoro-6-methoxybenzyl substituent at the 1-position and an amine group at the 3-position of the piperidine ring. The compound exists as the (R)-enantiomer and is formulated as a hydrochloride salt, likely to enhance solubility and stability for pharmacological applications.

Properties

IUPAC Name |

(3R)-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.ClH/c1-17-13-6-2-5-12(14)11(13)9-16-7-3-4-10(15)8-16;/h2,5-6,10H,3-4,7-9,15H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJHWMQYKITPQW-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN2CCCC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)F)CN2CCC[C@H](C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-methoxybenzyl chloride and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Ring Size Variations

4-DPCA and 2-DPCA Analogs :

highlights the importance of substituent positioning in piperidine derivatives. For example, 4-DPCA (R = C10H21 at the 4-position) and 2-DPCA (R = C10H21 at the 2-position) exhibit distinct physicochemical and biological properties due to steric and electronic effects. The 4-position substitution likely allows better conformational flexibility for receptor interactions compared to the 2-position .- Implication for Target Compound : The 2-fluoro-6-methoxybenzyl group at the 1-position of the piperidine ring in the target compound may optimize spatial orientation for target engagement compared to alkyl-chain substitutions in DPCA analogs.

Pyrrolidine vs. Piperidine Core :

A structurally related compound, (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233859-97-6), replaces the piperidine ring with a pyrrolidine (5-membered ring) and features a nitro group instead of methoxy ().- Key Differences :

- Substituent Effects: The methoxy group (-OCH3) is electron-donating, while the nitro group (-NO2) is electron-withdrawing, altering electronic density and hydrogen-bonding capabilities .

Halogen and Functional Group Modifications

Fluorine vs. Trifluoromethyl Substituents :

(3S,6S)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride () incorporates a trifluoromethyl (-CF3) group, which is strongly electron-withdrawing and lipophilic. In contrast, the target compound’s 2-fluoro substituent provides moderate electronegativity without significant steric bulk.Chirality and Stereochemistry :

Enantiomers like (R)- and (S)-1-(3,3-Difluorocyclopentyl)-N-methylmethanamine hydrochloride () demonstrate the critical role of stereochemistry in biological activity. The (R)-configuration in the target compound may confer selectivity for specific enantiomer-sensitive targets, such as G protein-coupled receptors .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Solubility and Salt Forms : Hydrochloride salts (e.g., target compound and analogs) are commonly used to improve aqueous solubility, critical for bioavailability .

- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas fluorine atoms resist metabolic degradation, balancing stability and activity .

Biological Activity

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 270.76 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN2O |

| Molecular Weight | 270.76 g/mol |

| Boiling Point | Not specified |

| Number of Heavy Atoms | 18 |

| Number of Aromatic Atoms | 6 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

| GI Absorption | High |

This compound functions primarily as a selective modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural modifications, such as the presence of a fluorine atom and methoxy group, enhance its binding affinity and selectivity for specific receptor subtypes.

Anticancer Activity

Recent studies have indicated that similar piperidine derivatives exhibit significant anticancer properties. For example, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (leukemia)

In vitro assays revealed that certain derivatives could induce apoptosis in these cell lines through mechanisms involving caspase activation and cell cycle arrest.

Table 1: IC50 Values of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 1.93 |

| Prodigiosin | MCF-7 | 1.54 |

Study 1: Efficacy in Leukemia Models

A study focused on the efficacy of piperidine derivatives in leukemia models demonstrated that compounds with similar structures to this compound exhibited remarkable cytotoxicity against human T acute lymphoblastic leukemia cells (CEM-13). The results indicated that these compounds could potentially serve as lead candidates for further development in leukemia treatment.

Study 2: Neurotransmitter Modulation

Another investigation highlighted the role of this compound in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders. The binding affinity studies showed that the compound selectively inhibited serotonin uptake, suggesting potential applications in treating depression and anxiety-related disorders.

Q & A

Q. Table 1: Comparison with Structural Analogs

Q. Table 2: Recommended Analytical Conditions

| Parameter | HPLC | NMR Solvent | MS Ionization |

|---|---|---|---|

| Conditions | C18 column, 0.1% TFA in H₂O/MeOH | D₂O/DCl (pH 2.5) | ESI+ at 3 kV |

| Runtime | 15 min | 500 MHz (¹H) | Scan m/z 100–500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.